molecular formula C12H13NO5 B1618737 Ethyl 4-(4-nitrophenyl)-3-oxobutanoate CAS No. 62088-12-4

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate

Cat. No. B1618737
CAS RN: 62088-12-4
M. Wt: 251.23 g/mol
InChI Key: UUTYXRRHMODSGX-UHFFFAOYSA-N
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Description

Compounds like “Ethyl 4-(4-nitrophenyl)-3-oxobutanoate” typically belong to a class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(4-nitrophenyl)-3-oxobutanoate” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .


Chemical Reactions Analysis

Nitrobenzenes, like the one in your query, are often used in reduction reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .

Scientific Research Applications

Antioxidant Properties

  • Ethyl 4-(4-nitrophenyl)-3-oxobutanoate has been investigated for its antioxidant properties. A study found that certain derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, demonstrated significant antioxidant activity in vitro, particularly in a hypochlorous system. This compound effectively scavenged free radicals, suggesting potential for managing oxidative stress-related conditions (Stanchev et al., 2009).

Growth-Regulating Activity in Plants

  • Research on soybean plants has shown that derivatives of Ethyl 4-(4-nitrophenyl)-3-oxobutanoate can act as growth regulators. Compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate exhibited concentration-dependent growth-regulating activities. These compounds significantly affected the growth metrics, such as shoot and root biomass, highlighting their potential in agricultural applications (Stanchev et al., 2010).

Synthetic Applications in Organic Chemistry

  • Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is a key reactant in the synthesis of various organic compounds. One study demonstrated its use in the stereoselective reduction to create specific chiral molecules, essential in developing pharmaceuticals and other complex organic materials (Shimizu et al., 1990).

Mechanism of Action

The mechanism of action of such compounds is not clear without specific context. They could act as precursors in various chemical reactions .

properties

IUPAC Name

ethyl 4-(4-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTYXRRHMODSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341752
Record name Ethyl 4-(4-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate

CAS RN

62088-12-4
Record name Ethyl 4-(4-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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